Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common synthetic route includes the following steps:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Esterification: The resulting 6-bromo-3-methylthiophene is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in medicinal chemistry and materials science.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Studies: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .
Comparison with Similar Compounds
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an ethyl ester.
3-Methylthiophene: Lacks the bromine atom and ester functional group, making it less reactive in certain synthetic applications.
Ethyl 3-methylthiophene-2-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Biological Activity
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉BrO₂S₂, with a molecular weight of approximately 305.21 g/mol. The compound features a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. Its unique structure allows for various chemical reactions and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the key synthetic routes:
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Bromination | Br₂ or NBS in AcOH | Introduction of bromine at the 6-position |
2 | Esterification | Ethanol, Acid Catalyst | Formation of ethyl ester |
Biological Activity
Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its potential as an antiproliferative agent against cancer cell lines.
Anticancer Activity
A study evaluating compounds structurally related to this compound found that they inhibit cancer cell growth effectively. Compounds with similar thieno[3,2-B]thiophene structures demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and K562 cells. The mechanism involves binding to tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Mechanistic Insights
The interaction of this compound with biological targets suggests a complex mechanism:
- Tubulin Binding : Similar compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Apoptosis Induction : Studies show that these compounds can induce apoptosis in a dose-dependent manner without affecting normal cells .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Study on HeLa Cells : In vitro tests indicated significant inhibition of HeLa cell proliferation with an IC50 value of approximately 1.1 μM for related compounds.
- K562 Cell Line Analysis : Compounds similar to this compound showed IC50 values as low as 0.70 μM against K562 cells, indicating high potency .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Key Features | IC50 (μM) |
---|---|---|
This compound | Brominated derivative; high reactivity | <0.70 |
4-Aminomethyl-N-hydroxybenzamide derivatives | HDAC inhibitors; selective for HDAC6 isoform | Varies |
Other thieno derivatives | Varying substituents; different biological activities | >20 (inactive) |
Properties
Molecular Formula |
C10H9BrO2S2 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3 |
InChI Key |
STARULUFHBXCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C |
Origin of Product |
United States |
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